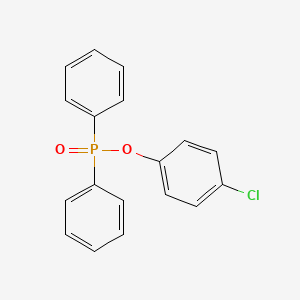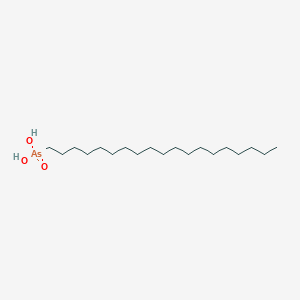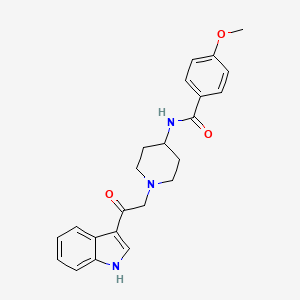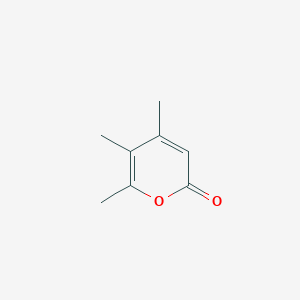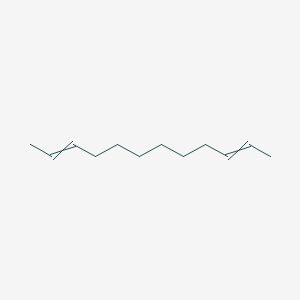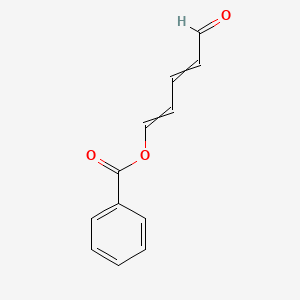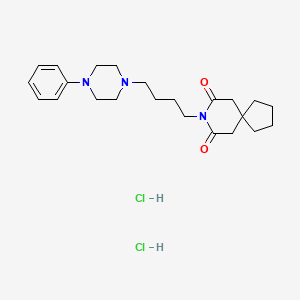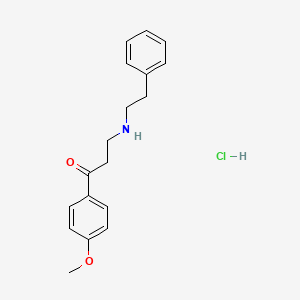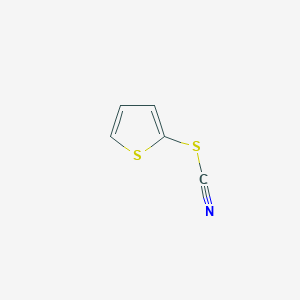
Thiocyanic acid, 2-thienyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 2-thienyl ester: is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a 2-thienyl group, which is a derivative of thiophene Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thiocyanation of 2-thienyl alcohol: One common method involves the reaction of 2-thienyl alcohol with thiocyanic acid in the presence of a dehydrating agent such as phosphorus pentachloride. The reaction typically occurs under mild conditions and yields thiocyanic acid, 2-thienyl ester.
Thiocyanation of 2-thienyl halides: Another method involves the reaction of 2-thienyl halides (such as 2-thienyl chloride) with potassium thiocyanate in an organic solvent like acetone. The reaction proceeds via nucleophilic substitution to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale thiocyanation reactions using optimized conditions to maximize yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiocyanic acid, 2-thienyl ester can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, alcohols), organic solvents, mild temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiocyanates.
Scientific Research Applications
Chemistry: Thiocyanic acid, 2-thienyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of thiocyanation reactions and the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of biologically active molecules. Thiocyanates are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-thienyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, the compound can undergo redox reactions, influencing the redox state of biological systems. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Thiocyanic acid, ethyl ester: Similar in structure but with an ethyl group instead of a 2-thienyl group.
Thiocyanic acid, phenyl ester: Contains a phenyl group instead of a 2-thienyl group.
Isothiocyanic acid derivatives: Compounds where the thiocyanate group is replaced by an isothiocyanate group (-N=C=S).
Uniqueness: Thiocyanic acid, 2-thienyl ester is unique due to the presence of the 2-thienyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
thiophen-2-yl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS2/c6-4-8-5-2-1-3-7-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTBLYIXAZSEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433676 |
Source


|
| Record name | Thiocyanic acid, 2-thienyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22552-32-5 |
Source


|
| Record name | Thiocyanic acid, 2-thienyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
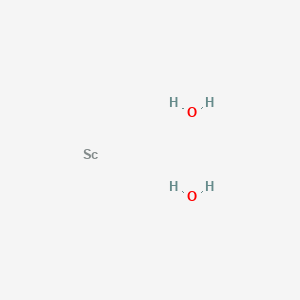
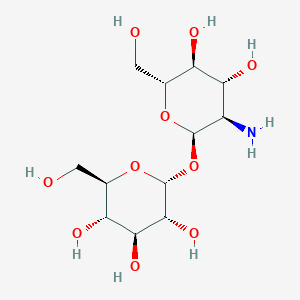

![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)
